(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone
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Overview
Description
(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone typically involves multiple steps, including the formation of the indole moiety and subsequent coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone include other indole derivatives and cyclohexane-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of multiple double bonds and the combination of indole and cyclohexane moieties
Properties
Molecular Formula |
C44H54N2O4 |
---|---|
Molecular Weight |
674.9 g/mol |
IUPAC Name |
3,6-bis[(2E)-2-(1-heptyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohexane-1,2,4,5-tetrone |
InChI |
InChI=1S/C44H54N2O4/c1-7-9-11-13-19-29-45-35-23-17-15-21-33(35)43(3,4)37(45)27-25-31-39(47)41(49)32(42(50)40(31)48)26-28-38-44(5,6)34-22-16-18-24-36(34)46(38)30-20-14-12-10-8-2/h15-18,21-28H,7-14,19-20,29-30H2,1-6H3/b31-25?,32-26?,37-27+,38-28+ |
InChI Key |
JCWQOOOFEXLNGG-UWJRPZNUSA-N |
Isomeric SMILES |
CCCCCCCN1/C(=C/C=C2C(=O)C(=O)C(=C/C=C\3/N(C4=CC=CC=C4C3(C)C)CCCCCCC)C(=O)C2=O)/C(C5=CC=CC=C15)(C)C |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(C1=CC=C3C(=O)C(=O)C(=CC=C4C(C5=CC=CC=C5N4CCCCCCC)(C)C)C(=O)C3=O)(C)C |
Origin of Product |
United States |
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